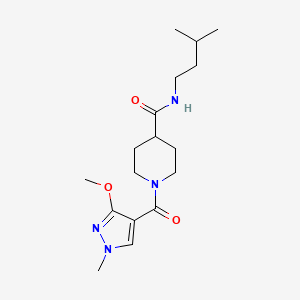![molecular formula C20H22F2N2O4S B6587776 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 1235385-74-6](/img/structure/B6587776.png)
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide (DFPS) is a fluorinated sulfonamide derivative that has been extensively studied in the context of organic synthesis and medicinal chemistry. DFPS has been used in a variety of applications ranging from drug design to material science. The unique features of DFPS make it a valuable tool for researchers in many fields.
作用机制
The mechanism of action of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide is not well understood. However, it is believed that this compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation. By inhibiting the activity of COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been found to have anti-tumor, anti-diabetic, and anti-microbial effects.
实验室实验的优点和局限性
The use of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide in laboratory experiments has several advantages. In particular, this compound is a relatively inexpensive compound and is easily synthesized. Additionally, this compound is relatively stable and has a wide range of applications. However, this compound is not suitable for use in vivo due to its potential toxicity.
未来方向
The potential applications of 2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide are numerous. In particular, this compound could be used in the development of new drugs for the treatment of cancer, diabetes, and other diseases. Additionally, this compound could be used in the development of materials for use in drug delivery, diagnostics, and other applications. Furthermore, this compound could be used in the development of catalysts for organic synthesis. Finally, this compound could be used in the development of new diagnostic tests.
合成方法
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide can be synthesized through a variety of methods, including the use of a Grignard reaction, a palladium-catalyzed reaction, and a reaction with anhydrous acid. The Grignard reaction is the most common method and involves the reaction of a Grignard reagent with a sulfonamide derivative. The palladium-catalyzed reaction involves the reaction of a palladium catalyst with a sulfonamide derivative. The reaction with anhydrous acid involves the reaction of anhydrous acid with a sulfonamide derivative.
科学研究应用
2,6-difluoro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzene-1-sulfonamide has been extensively studied in the context of organic synthesis and medicinal chemistry. In particular, this compound has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases. Furthermore, this compound has been used in the development of materials for use in drug delivery, diagnostics, and other applications. Additionally, this compound has been used in the development of catalysts for organic synthesis.
属性
IUPAC Name |
2,6-difluoro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c21-17-7-4-8-18(22)20(17)29(26,27)23-13-15-9-11-24(12-10-15)19(25)14-28-16-5-2-1-3-6-16/h1-8,15,23H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDDEQUICKTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6587706.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6587716.png)
![4-[benzyl(ethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6587729.png)
![N-cyclopropyl-N'-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587731.png)
![N'-(5-chloro-2-cyanophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587749.png)
![N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-methylethanediamide](/img/structure/B6587758.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6587759.png)
![N'-(5-chloro-2-methylphenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587760.png)
![phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate](/img/structure/B6587764.png)
![N'-(2-methoxy-5-methylphenyl)-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6587768.png)
![N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1-phenylmethanesulfonamide](/img/structure/B6587782.png)
![N-(2-methoxyphenyl)-4-[(pyridine-3-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B6587791.png)